molecular formula C13H24F2N2O3S B6749913 2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-ethylacetamide

2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-ethylacetamide

Cat. No.: B6749913
M. Wt: 326.41 g/mol
InChI Key: DEBYAQBVGWBXGA-UHFFFAOYSA-N
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Description

2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-ethylacetamide is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group, a sulfonyl group, and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-ethylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be introduced through a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl sulfone.

    Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with ethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-ethylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: Researchers explore its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance its binding affinity and specificity, while the sulfonyl and ethylamino groups contribute to its overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-propylacetamide: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24F2N2O3S/c1-3-16-12(18)9-17(4-2)21(19,20)10-11-7-5-6-8-13(11,14)15/h11H,3-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBYAQBVGWBXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC)S(=O)(=O)CC1CCCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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